2-Ethoxy-2-phenylethan-1-amine CAS 56251-95-7
2-Ethoxy-2-phenylethan-1-amine CAS 56251-95-7
An In-depth Technical Guide to 2-Ethoxy-2-phenylethan-1-amine (CAS 56251-95-7) for Advanced Research Applications
Executive Summary
2-Ethoxy-2-phenylethan-1-amine is a chiral organic compound belonging to the broader class of phenethylamines. This structural class is renowned in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, natural products, and synthetic drugs.[1][2] The subject molecule, identified by CAS Number 56251-95-7, is primarily available as its hydrochloride salt for research and development purposes.[3] Its key structural features—a primary amine for derivatization, a chiral center, a phenyl group for aromatic interactions, and an ethoxy moiety to modulate lipophilicity—make it a versatile and attractive building block for synthetic chemists and drug discovery professionals. This guide provides a comprehensive overview of its properties, analytical characterization, plausible synthetic and resolution strategies, potential applications, and essential safety protocols, grounded in established chemical principles and data from closely related analogues.
Core Physicochemical & Handling Properties
Precise experimental data for this specific compound is not widely published. The following properties are compiled from supplier specifications and data from analogous chemical structures.
| Property | Value / Information | Source / Rationale |
| CAS Number | 56251-95-7 | [3] |
| Molecular Formula | C₁₀H₁₅NO (Free Base) / C₁₀H₁₆ClNO (HCl Salt) | Calculated /[3] |
| Molecular Weight | 179.24 g/mol (Free Base) / 201.69 g/mol (HCl Salt) | Calculated /[3] |
| Appearance | White to off-white solid (as HCl salt) | Typical for amine hydrochlorides |
| Purity Specification | ≥95% | [3] |
| Chirality | Contains one stereocenter, exists as enantiomers | Structural Analysis |
| Storage | Store long-term in a cool, dry place. | [3] |
| Handling | For R&D use only by technically qualified persons. | [3] |
| Incompatible Materials | Strong oxidizing agents. | Inferred from related amines[4][5] |
Analytical Validation: A Protocol for Structural Confirmation
Verifying the identity and purity of a starting material is a foundational principle of scientific integrity. The following protocols outline the expected spectroscopic signatures for 2-Ethoxy-2-phenylethan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information on molecular structure. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are deshielded and will appear further downfield.[6]
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound (HCl salt) in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The use of the HCl salt may shift proton signals compared to the free base.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A broad signal corresponding to the -NH₃⁺ protons is expected, which will disappear upon addition of a few drops of D₂O, confirming its identity.[6][7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Carbons bonded to the electronegative nitrogen and oxygen atoms will be shifted downfield.[7]
Expected Spectroscopic Data:
| Analysis | Expected Observations | Rationale |
| ¹H NMR | Phenyl Protons (5H): ~7.2-7.5 ppm; Methine Proton (-CH(O)-): ~4.5-5.0 ppm; Methylene Protons (-CH₂-N): ~3.0-3.5 ppm; Ethoxy Methylene (-O-CH₂-): ~3.5-3.8 ppm; NH₃⁺ Protons: Broad, variable shift ~8-9 ppm; Ethoxy Methyl (-CH₃): ~1.1-1.3 ppm | Based on standard chemical shifts and data from phenethylamines and ethoxy-containing compounds.[8][9] |
| ¹³C NMR | Phenyl Carbons: ~125-140 ppm; Methine Carbon (-CH(O)-): ~80-85 ppm; Methylene Carbon (-CH₂-N): ~45-50 ppm; Ethoxy Methylene (-O-CH₂-): ~65-70 ppm; Ethoxy Methyl (-CH₃): ~15 ppm | Deshielding effects from adjacent N and O atoms.[7] |
| IR (Infrared) | N-H stretch (primary amine salt): Broad, ~2800-3100 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-2980 cm⁻¹; C-O ether stretch: ~1050-1150 cm⁻¹ | Characteristic vibrational frequencies for functional groups.[6] |
| Mass Spec (MS) | [M+H]⁺ for free base: m/z = 180.12 | Calculated for C₁₀H₁₆NO⁺ |
Synthetic Strategy & Chemical Logic
While specific synthesis routes for 56251-95-7 are not detailed in readily available literature, a plausible and logical pathway can be designed from common starting materials based on established organic chemistry principles. A logical precursor is 2-ethoxy-2-phenylethanol.[10]
Caption: Plausible synthetic workflow for 2-Ethoxy-2-phenylethan-1-amine.
Causality in Experimental Design:
-
Step 1: Synthesis of 2-Ethoxy-2-phenylethanol. The synthesis begins with the acid-catalyzed ring-opening of styrene oxide with ethanol. This is a standard method for creating β-alkoxy alcohols. The regioselectivity is controlled by the phenyl group, directing the nucleophilic attack of ethanol to the benzylic carbon.
-
Step 2: Activation of the Hydroxyl Group. The primary alcohol of the precursor is a poor leaving group. To facilitate nucleophilic substitution, it must be "activated." This is typically achieved by converting it into a tosylate or mesylate, or by direct conversion to an alkyl halide (e.g., using SOCl₂). This step is critical for the subsequent introduction of the nitrogen moiety.
-
Step 3: Introduction of Nitrogen. The activated intermediate can undergo an Sₙ2 reaction with a nitrogen nucleophile. Using sodium azide is a common and effective strategy, as azide is an excellent nucleophile and the resulting organic azide is relatively stable.
-
Step 4: Reduction to the Primary Amine. The terminal azide group is cleanly reduced to a primary amine using standard reducing agents like Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a Palladium catalyst). This final step yields the target compound.
Chirality: The Critical Importance of Stereoisomer Resolution
The presence of a stereocenter at the carbon atom bonded to the phenyl and ethoxy groups means that 2-Ethoxy-2-phenylethan-1-amine exists as a pair of non-superimposable mirror images (enantiomers). In drug development, enantiomers often exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to resolve the racemic mixture into single, pure enantiomers is of paramount importance.
Protocol for Classical Resolution via Diastereomeric Salts
This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed which can be separated by fractional crystallization.[11]
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve one equivalent of racemic 2-Ethoxy-2-phenylethan-1-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in the minimum amount of the same warm solvent.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. This solid is enriched in one diastereomer. The mother liquor is enriched in the other.
-
Purification: The purity of the isolated salt can be enhanced by recrystallization. The enantiomeric excess (e.e.) should be checked at this stage using chiral HPLC.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of NaOH or K₂CO₃ until the pH is >10. This regenerates the free amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.
-
Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 3 by a similar liberation process.
Potential Applications in Drug Discovery
The phenethylamine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system.[12] The unique substitution pattern of 2-Ethoxy-2-phenylethan-1-amine makes it a candidate for generating novel chemical entities.
-
Scaffold for CNS-Active Agents: The core phenethylamine structure is present in molecules targeting adrenergic, dopaminergic, and serotonergic (5-HT) receptors.[1] Derivatives of this compound could be synthesized and screened for activity at these GPCRs for potential applications in mood disorders, ADHD, or neurological diseases.
-
Enzyme Inhibitor Development: Modified phenethylamines have been developed as inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4), relevant to type 2 diabetes.[1] Furthermore, related structures containing a 2-ethoxy-benzamide moiety have shown potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), another key target for type 2 diabetes.[13] This suggests that the 2-ethoxy-phenyl group could be a valuable pharmacophore for enzyme active sites.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment for FBDD campaigns. The primary amine serves as a vector for synthetic elaboration, allowing for the growth of the fragment within a target's binding pocket once an initial low-affinity interaction is identified. The ethoxy group provides a specific lipophilic and hydrogen-bond accepting vector that can be exploited for potency and selectivity.
Safety & Handling Protocol
As a research chemical, 2-Ethoxy-2-phenylethan-1-amine must be handled with appropriate caution. The following guidelines are based on safety data for closely related phenethylamine and amino alcohol derivatives.[5][14]
-
Authorized Use: This compound is intended for laboratory research use only by trained, technically qualified personnel. It is not for human or veterinary use.[3]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Hazard Profile (Inferred): Based on close analogs like 2-Methoxy-1-phenylethan-1-amine, this compound should be treated as potentially causing severe skin burns, eye damage, and respiratory irritation.[14] Avoid all personal contact, including inhalation and ingestion.[15]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[5]
-
Spill & Disposal: In case of a minor spill, absorb with an inert material (e.g., vermiculite or sand) and place in a suitable, labeled container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.
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